

3-Chloro-4-(hydroxymethyl)phenylboronic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Chloro-4-(hydroxymethyl)phenylboronic acid
Cat. No.:	B1430783

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling and Application of **3-Chloro-4-(hydroxymethyl)phenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Duality of Arylboronic Acids

Arylboronic acids are foundational reagents in modern organic synthesis, celebrated for their versatility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.^{[1][2]} Their general stability and ease of handling have made them indispensable tools in the synthesis of complex molecules, from advanced materials to life-saving pharmaceuticals.^{[1][3]} However, this stability can belie a range of potential hazards that demand rigorous safety protocols. **3-Chloro-4-(hydroxymethyl)phenylboronic acid** (CAS No. 1190875-60-5), a key building block for incorporating a substituted phenyl ring, is no exception.^[4]

This guide, designed for the practicing scientist, moves beyond a standard safety data sheet (SDS) to provide a deeper, mechanistic understanding of the hazards associated with this compound. By explaining the causality behind safety protocols, we aim to foster a culture of intrinsic safety, where researchers can not only follow procedures but also anticipate, evaluate, and mitigate risks with scientific insight.

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe handling. These parameters dictate appropriate storage, predict its behavior under various experimental conditions, and inform emergency response.

Compound Identification

Identifier	Data	Source
IUPAC Name	(3-Chloro-4-(hydroxymethyl)phenyl)boronic acid	[4]
Synonyms	3-chloro-4-(hydroxymethyl)phenylboronic acid	
CAS Number	1190875-60-5	[4]
Molecular Formula	C ₇ H ₈ BClO ₃	[4]
Molecular Weight	186.4 g/mol	[4]
Structure	(See Figure 1)	
InChI Key	GPDIABAAAASRGZ-UHFFFAOYSA-N	[4]

- **Figure 1.** Chemical structure of **3-Chloro-4-(hydroxymethyl)phenylboronic acid**.

Physicochemical Data

The available data for this specific compound is limited, but we can infer its likely properties from its structure and data from closely related analogs like phenylboronic acid and its derivatives.

Property	Value / Observation	Rationale & Scientific Insight
Physical Form	Solid, likely a white to off-white powder.	[5] This is typical for phenylboronic acids. The solid form necessitates careful handling to avoid dust generation.
Melting Point	Not specified. Analogs range from 95-99°C (3-(Hydroxymethyl)phenylboronic acid) to 216-219°C (Phenylboronic acid).	The melting point is a key indicator of purity. A broad melting range may suggest impurities or the presence of the corresponding boroxine anhydride.
Solubility	Soluble in most polar organic solvents (e.g., DMF, Ethyl Acetate, Methanol); poorly soluble in non-polar solvents and water.	[2][6] The boronic acid moiety imparts polarity, while the phenyl ring provides organic character. Solubility is crucial for choosing appropriate reaction solvents and cleaning procedures.
Stability	The product is expected to be chemically stable under standard ambient conditions. However, boronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially upon heating.	[7][8] This dehydration is a reversible reaction. The presence of boroxine can affect reaction stoichiometry and kinetics. Storing the compound in a dry environment is critical.
Hygroscopicity	Likely hygroscopic.	[9] The boronic acid functional group can readily form hydrogen bonds with water, making the material absorb moisture from the air. This reinforces the need for storage in a dry, inert atmosphere.

Section 2: Hazard Identification and Toxicological Profile

Based on GHS classifications from supplier data and analogous compounds, **3-Chloro-4-(hydroxymethyl)phenylboronic acid** is a hazardous substance.[\[5\]](#)[\[10\]](#) The primary hazards are irritation and potential harm upon ingestion or inhalation.

GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed.
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation. [10] [11]
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation. [10] [11]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation. [7] [10]

Pictograms and Signal Word

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning[\[11\]](#)

Toxicological Summary

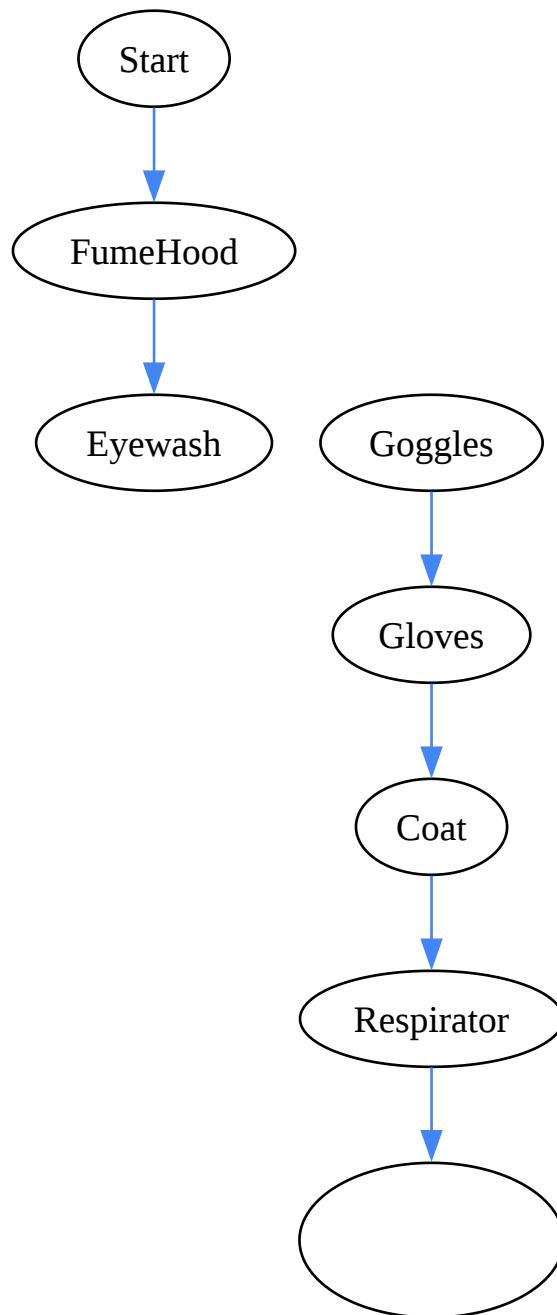
- Mechanism of Irritation: Boronic acids are mild Lewis acids.[\[2\]](#) This acidity can cause irritation upon contact with moist tissues like skin, eyes, and the respiratory tract. The interaction with biological nucleophiles (e.g., proteins in mucous membranes) likely contributes to the irritant effect.
- Inhalation: Inhaling the dust can lead to irritation of the nose, throat, and lungs.[\[5\]](#)[\[10\]](#) This is a primary route of exposure, especially when weighing and transferring the solid material.

- Skin Contact: Causes skin irritation.[5][11] Prolonged contact may lead to redness and discomfort. While data on absorption is limited, it is prudent to assume it may be harmful if absorbed through the skin.[5]
- Eye Contact: Causes serious eye irritation.[10][11] Direct contact with the powder can cause significant pain, redness, and potential damage if not promptly addressed.
- Ingestion: Harmful if swallowed. May cause irritation of the digestive tract.[5]
- Chronic Exposure & Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as a carcinogen by IARC, ACGIH, NTP, or OSHA. However, the toxicological properties have not been fully investigated, and the absence of data should not be interpreted as an absence of hazard.[12]

Section 3: Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense


The primary objective is to minimize the generation and inhalation of dust.

- Ventilation: Use this material exclusively in a well-ventilated area. A certified chemical fume hood is the most critical piece of engineering control.[5][7] The fume hood contains dust and vapors, preventing them from entering the laboratory workspace.
- Eyewash and Safety Shower: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[5][7] This allows for immediate decontamination in the event of an accidental splash or exposure.

Personal Protective Equipment (PPE): The Last Barrier

PPE must be selected based on a thorough risk assessment of the specific procedures being performed.

PPE Type	Specification	Rationale
Eye/Face Protection	Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. [5]	Protects against splashes and airborne dust particles entering the eyes.
Hand Protection	Wear appropriate protective gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.	[11] Prevents direct skin contact and irritation. Contaminated gloves should be disposed of as chemical waste.
Skin/Body Protection	Wear a lab coat. Choose body protection in relation to the concentration and amount of the substance at the specific workplace.	Protects personal clothing and underlying skin from contamination.
Respiratory Protection	For nuisance exposures or if dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask). For higher-level protection, use cartridges appropriate for organic vapors and particulates.	[12] This is a critical precaution when handling larger quantities or when engineering controls are insufficient to keep airborne concentrations low.

[Click to download full resolution via product page](#)

Diagram 1. Pre-Handling Safety Workflow.

Section 4: Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol

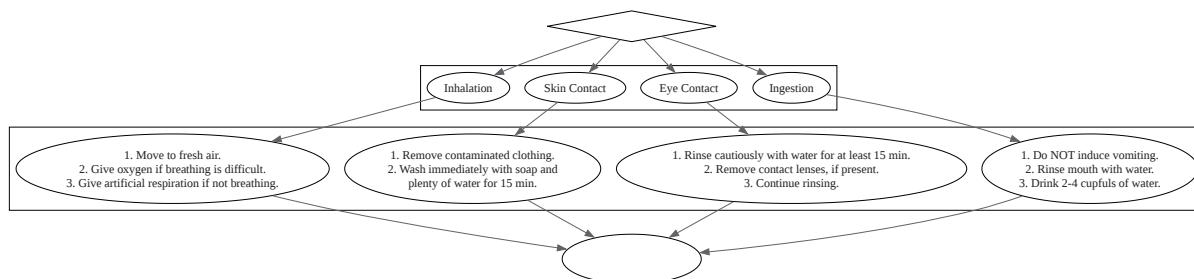
This protocol is designed to minimize dust generation and exposure during routine laboratory use.

- Preparation: Before retrieving the compound from storage, ensure your workspace (fume hood) is clean and uncluttered. Assemble all necessary glassware and reagents. Don all required PPE as outlined in Section 3.
- Weighing:
 - Perform all weighing operations inside the fume hood or a ventilated balance enclosure.
 - Use a spatula to carefully transfer the solid. Avoid scooping actions that could create airborne dust.
 - Close the container lid immediately after dispensing the required amount.[\[5\]](#)
- Dissolution:
 - If making a solution, add the solvent to the solid in the reaction vessel slowly.
 - Ensure the vessel is adequately vented if the dissolution process is exothermic.
- Post-Handling:
 - Thoroughly clean the spatula and weighing paper/boat with an appropriate solvent (e.g., methanol, acetone) inside the fume hood, collecting the rinsate as hazardous waste.
 - Wipe down the work surface.
 - Wash hands thoroughly with soap and water after removing gloves.[\[11\]](#)

Storage Conditions

Improper storage can lead to degradation of the reagent and compromise experimental results.

- Container: Store in a tightly closed container to prevent moisture absorption and contamination.[\[5\]](#)


- Atmosphere: For long-term storage, consider an inert atmosphere (e.g., under Argon or Nitrogen).
- Temperature: Store in a cool, dry area. Refrigeration (2-8°C) is often recommended.[5]
- Incompatibilities: Store away from strong oxidizing agents and strong acids.[7][11]

Waste Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[7] Do not allow the product to enter drains. Contaminated labware and PPE should be collected in a designated hazardous waste stream.

Section 5: Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical.

[Click to download full resolution via product page](#)

Diagram 2. First-Aid Response Flowchart.

- Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7][10]
- Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[7][11]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][10][11]
- Ingestion: Do NOT induce vomiting. Clean mouth with water. If the person is conscious and alert, have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Section 6: Fire and Reactivity Data

- Flammability: Not classified as flammable. However, like most organic solids, it can burn if involved in a fire.[5]
- Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][12]
- Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These include carbon monoxide (CO), carbon dioxide (CO₂), oxides of boron, and hydrogen chloride gas.[7][10][12]
- Reactivity: The compound is stable under recommended storage conditions.[7] Avoid strong oxidizing agents. Hazardous polymerization will not occur.[5][7]

Conclusion: A Synthesis of Knowledge and Caution

3-Chloro-4-(hydroxymethyl)phenylboronic acid is a valuable synthetic intermediate whose utility is matched by its potential hazards. For the drug development professional and research

scientist, safety is not merely a regulatory hurdle but an integral component of scientific excellence. By understanding the chemical principles behind its reactivity and toxicity, researchers can move from rote compliance to a proactive safety mindset. Rigorous adherence to engineering controls, consistent use of appropriate PPE, and methodical handling techniques are paramount to mitigating risk and ensuring that the pursuit of scientific discovery remains a safe endeavor.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid.
- Capot Chemical Co., Ltd. (2017, August 7). MSDS of 3-chloro-4-(ethoxycarbonyl)phenylboronic acid.
- Wikipedia. (n.d.). Phenylboronic acid.
- Al-Zoubi, W., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3-Chloro-4-(hydroxymethyl)phenyl)boronic acid | 1190875-60-5 [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Page loading... [wap.guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 9. [polysciences.com](#) [polysciences.com]
- 10. [fishersci.com](#) [fishersci.com]
- 11. [tcichemicals.com](#) [tcichemicals.com]
- 12. [capotchem.cn](#) [capotchem.cn]
- To cite this document: BenchChem. [3-Chloro-4-(hydroxymethyl)phenylboronic acid safety data sheet (SDS)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1430783#3-chloro-4-hydroxymethyl-phenylboronic-acid-safety-data-sheet-sds\]](https://www.benchchem.com/product/b1430783#3-chloro-4-hydroxymethyl-phenylboronic-acid-safety-data-sheet-sds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com